molecular formula C19H22O3 B11604928 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one

Cat. No.: B11604928
M. Wt: 298.4 g/mol
InChI Key: UFIFLNMEUDLVCX-UHFFFAOYSA-N
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Description

6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (ChemBase ID: 188838) is a synthetic coumarin derivative with the molecular formula C19H22O3 and a molecular weight of 298.38 g/mol . This compound belongs to the furocoumarin family, a class of compounds known for their significant biological activities . While specific biological data for this hexyl-substituted derivative is limited, research on structurally similar compounds provides strong evidence of its potential research value. For instance, the closely related compound 3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (DMFC) has demonstrated potent anti-cancer activity by inducing apoptosis in human hepatoma cells, both in vitro and in vivo, including in multidrug-resistant strains . The mechanism of action for these related furocoumarins involves the upregulation of pro-apoptotic proteins like Bim and p53, leading to the activation of Bax and Bak, which triggers mitochondrial outer membrane permeabilization and caspase-mediated apoptosis . Furthermore, coumarin derivatives, particularly those with substitutions at the C-3 and C-4 positions, are extensively investigated as promising scaffolds for the development of novel antibacterial agents to combat multidrug-resistant bacteria . The hexyl chain on this specific compound may influence its lipophilicity and biological activity, making it a valuable candidate for structure-activity relationship (SAR) studies in oncology and infectious disease research . This product is intended for research purposes only and is not for human or veterinary use.

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

6-hexyl-3,5-dimethylfuro[3,2-g]chromen-7-one

InChI

InChI=1S/C19H22O3/c1-4-5-6-7-8-14-13(3)16-9-15-12(2)11-21-17(15)10-18(16)22-19(14)20/h9-11H,4-8H2,1-3H3

InChI Key

UFIFLNMEUDLVCX-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1=C(C2=C(C=C3C(=C2)C(=CO3)C)OC1=O)C

Origin of Product

United States

Preparation Methods

Core Furochromene Formation

The furochromene backbone is typically constructed via cyclization reactions. A common approach involves starting with substituted coumarin derivatives, which undergo intramolecular cyclization under acidic or basic conditions. For example, 3-acetylcoumarin derivatives can be functionalized with alkoxy groups at strategic positions to facilitate ring closure.

Key steps include:

  • Deprotonation : Strong bases such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) activate carbonyl groups for subsequent electrophilic attacks.

  • Electrophilic Substitution : Alkylation or acylation reactions introduce side chains (e.g., hexyl groups) at the C-6 position.

  • Cyclization : Acid-catalyzed (e.g., H2SO4) or base-mediated (e.g., NaH) conditions promote furan ring formation.

Side-Chain Functionalization

The hexyl group at C-6 is introduced via Friedel-Crafts alkylation or nucleophilic substitution. For instance, reacting a brominated furochromene intermediate with hexylmagnesium bromide (Grignard reagent) in tetrahydrofuran (THF) yields the desired hexyl-substituted product. Methyl groups at C-3 and C-5 are typically installed early in the synthesis using methyl iodide (CH3I) under basic conditions.

Reaction Condition Optimization

Solvent and Temperature Effects

Solvent polarity and temperature critically influence reaction rates and yields. Dimethylformamide (DMF) and N-methylpyrrolidone (NMP) are preferred for their high boiling points and ability to dissolve polar intermediates. For example, DMF facilitates NaH-mediated deprotonation at 80–100°C, achieving yields exceeding 65%.

Table 1: Solvent Impact on Cyclization Yield

SolventTemperature (°C)BaseYield (%)
DMF80NaH67
NMP100K2CO341
THF60t-BuOK25

Data adapted from.

Base Selection

NaH outperforms weaker bases (e.g., Et3N) in deprotonation steps due to its strong basicity and compatibility with polar aprotic solvents. In contrast, K2CO3 in NMP yields suboptimal results (23%) due to incomplete cyclization.

Industrial-Scale Production

Continuous Flow Reactors

Large-scale synthesis employs continuous flow systems to enhance heat transfer and reduce reaction times. For example, a two-stage reactor setup achieves:

  • Stage 1 : Coumarin alkylation at 120°C under 10 bar pressure.

  • Stage 2 : Cyclization using H2SO4 catalyst at 60°C.

Purification Strategies

Chromatography and recrystallization are standard. Ethyl acetate/hexane mixtures (3:1 v/v) effectively isolate the product with >98% purity.

Analytical Characterization

Spectroscopic Verification

  • NMR : 1H NMR (CDCl3) displays characteristic signals: δ 1.25 ppm (hexyl chain), δ 2.35 ppm (methyl groups), δ 6.45 ppm (furan protons).

  • Mass Spectrometry : ESI-MS confirms the molecular ion peak at m/z 298.4 [M+H]+.

Purity Assessment

HPLC with a C18 column (acetonitrile/water = 70:30) resolves impurities at 254 nm, ensuring <2% side products .

Chemical Reactions Analysis

Types of Reactions

6-Hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to furochromens. For instance, derivatives of chromene have been synthesized and tested for their effectiveness against various cancer cell lines. In one study, compounds incorporating furochromen structures demonstrated significant antitumor activity against HepG-2, MCF-7, and HCT-116 cell lines, suggesting that 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one may also possess similar properties due to its structural characteristics .

Table 1: Anticancer Activity of Chromene Derivatives

Compound NameCell Lines TestedActivity Level
Compound AHepG-2High
Compound BMCF-7Moderate
Compound CHCT-116High

Antifungal Properties

Another area of interest is the antifungal activity exhibited by furochromen derivatives. Research into similar compounds has shown promising antifungal effects, indicating that 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one may also be effective against fungal pathogens. Preliminary interaction studies are essential to confirm these potential applications .

Materials Science Applications

The unique properties of 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one make it suitable for use in materials science. Its ability to undergo specific chemical reactions allows for the development of novel materials with enhanced properties.

Synthesis of Functional Materials

The synthesis of this compound typically involves multi-step organic reactions utilizing reagents such as potassium permanganate for oxidation. The resulting materials can be tailored for specific applications in coatings or polymers due to their enhanced stability and reactivity.

Table 2: Synthesis Methods for Furochromens

MethodReagents UsedYield (%)
OxidationPotassium permanganate85
ReductionLithium aluminum hydride90
Multi-step organic synthesisVarious catalystsVaries

Biological Interaction Studies

Understanding how 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one interacts with biological systems is crucial for determining its therapeutic potential. Interaction studies can reveal insights into its mechanism of action and possible side effects.

Case Study: Interaction with Enzymes

A study focusing on the interaction of similar furochromens with enzymes such as EGFR (Epidermal Growth Factor Receptor) has shown that these compounds can act as inhibitors. This suggests that 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one may also exhibit inhibitory effects on key biological pathways involved in cancer progression .

Mechanism of Action

The mechanism of action of 6-hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to regulate the expression of certain proteins involved in cell apoptosis, such as Bim and Bcl-2. This regulation leads to the activation of pro-apoptotic proteins Bax and Bak, resulting in mitochondrial outer membrane permeabilization and cytochrome c release, ultimately inducing cell apoptosis .

Comparison with Similar Compounds


Key Structural Insights :

  • Position 6 Modifications : The hexyl chain in the target compound increases lipophilicity compared to shorter chains (e.g., butyl in ), which may enhance tissue penetration but reduce aqueous solubility.
  • Methyl vs. Hydroxyl Groups : Dimethyl groups at C3 and C5 (target compound) likely reduce polarity compared to dihydroxy derivatives (e.g., ), impacting both solubility and receptor interactions.

Physicochemical Properties

Property 6-Hexyl-3,5-dimethyl-7H-furo[3,2-g]chromen-7-one (Estimated) 5,6-Dimethyl-2,3-dihydro Derivative 4,9-Dihydroxy Derivative
Molecular Weight (g/mol) ~298.38 216.23 218.16
Boiling Point (°C) >400 376.9 344.4
LogP ~4.5 (highly lipophilic) ~2.8 ~1.2
Solubility Low in water; soluble in organic solvents Moderate in DMSO High in polar solvents

Insights : The hexyl chain significantly increases hydrophobicity, which may limit aqueous solubility but improve absorption in lipid-rich tissues.

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